molecular formula C15H18N2O2S B2618513 N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 920224-57-3

N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2618513
CAS RN: 920224-57-3
M. Wt: 290.38
InChI Key: JCAIDXJHOXQGRX-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, commonly known as MTA, is a chemical compound that has been extensively studied due to its potential therapeutic applications. MTA belongs to the family of thiazole-based compounds and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Biological Activity

A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized to explore their biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition properties. Notably, these compounds demonstrated significant activity in urease inhibition, surpassing the standard used in bioassays, with N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide identified as the most active compound. This was supported by molecular docking studies, indicating the importance of H-bonding for enzyme inhibition (Gull et al., 2016).

Photophysical and Photovoltaic Efficiency

In another study, benzothiazolinone acetamide analogs were synthesized and examined for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds displayed good light harvesting efficiency (LHE) and favorable free energy of electron injection, indicating their suitability for photo-voltaic cells. The non-linear optical (NLO) activity of these compounds was also investigated, revealing varying levels of second-order hyperpolarizability (Mary et al., 2020).

Antimycobacterial Properties

A novel series of dibenzofuran tethered thiazolyl-1,2,3-triazolyl acetamides, designed by integrating antitubercular pharmacophoric fragments, were evaluated against Mycobacterium tuberculosis. Three compounds from this series were identified as highly active, exhibiting lower cytotoxicity and suggesting their potential as drug-like hit analogues for further development in antitubercular therapy (Surineni et al., 2016).

Hydrogen Bonding and Crystal Properties

Research on N-(benzo[d]thiazol-2-yl)acetamide derivatives highlighted their hydrogen bonding properties and crystal structures. For instance, N-(6-methylbenzo[d]thiazol-2-yl)acetamide forms molecular dimers through homo-intermolecular hydrogen bonding interactions. Such insights into hydrogen bonding are crucial for understanding the material's properties and applications (Balijapalli et al., 2017).

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-5-6-13-14(8-10)20-15(16-13)17(11(2)18)9-12-4-3-7-19-12/h5-6,8,12H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAIDXJHOXQGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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